molecular formula C9H8BrF3N2OS B1459473 N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea CAS No. 1988424-15-2

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea

Cat. No. B1459473
CAS RN: 1988424-15-2
M. Wt: 329.14 g/mol
InChI Key: CBAGPCHLNGTVGD-UHFFFAOYSA-N
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Description

The compound is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The bromo and trifluoromethoxy groups attached to the phenyl ring suggest that this compound could have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiourea core, with a phenyl ring substituted with bromo and trifluoromethoxy groups . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can undergo oxidation . The presence of the bromo and trifluoromethoxy groups may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Antipathogenic and Antimicrobial Activities

Research has shown that derivatives of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea exhibit significant antipathogenic activity, especially against bacterial strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives have been synthesized, characterized, and tested for their interaction with bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011). Additionally, new acylthiourea derivatives have been found active against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad spectrum of antimicrobial activity. The activity level is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen (Limban et al., 2011).

Materials Science and Nanotechnology

In materials science, derivatives of this compound have been utilized in the synthesis of nanoparticles with bright fluorescence emission. These nanoparticles, synthesized through Suzuki-Miyaura chain growth polymerization and end-capping with red-emitting dyes, have shown high quantum yields and emission tunability. This application is crucial for developing materials with potential uses in bioimaging and optoelectronics (Fischer et al., 2013). Moreover, the compound's involvement in the synthesis of organic/inorganic semiconductor hybrid particles highlights its role in creating new functional materials for advanced technological applications (de Roo et al., 2014).

Organic Synthesis and Catalysis

In the field of organic synthesis, research has demonstrated the utility of related compounds in facilitating asymmetric catalytic reactions, such as the silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes. This reaction represents a novel approach to introducing trifluoromethoxy groups into organic molecules, expanding the toolkit for synthesizing fluorinated compounds with enhanced lipophilicity and electron-withdrawing properties, beneficial for pharmaceutical and agrochemical development (Guo et al., 2017).

Larvicidal Activity

A study on 1,3,4-oxadiazole analogues, including derivatives with the bromo and trifluoromethoxy groups, has shown promising larvicidal activity against Culex quinquefasciatus mosquitoes. This suggests potential applications in developing new agents for mosquito control, which is crucial for combating mosquito-borne diseases (Santhanalakshmi et al., 2022).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Thioureas can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Future research could explore the reactivity of this compound and potential applications. For example, thioureas are known to have various biological activities, so this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2OS/c1-14-8(17)15-6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGPCHLNGTVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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